![molecular formula C20H16ClF3N2O3S B2862642 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(3,5-dimethylphenyl)benzenesulfonamide CAS No. 338775-29-4](/img/structure/B2862642.png)
4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(3,5-dimethylphenyl)benzenesulfonamide
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Description
4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(3,5-dimethylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16ClF3N2O3S and its molecular weight is 456.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
The synthesis of structurally complex sulfonamides and their molecular structure elucidation has been a focal point in the research surrounding benzenesulfonamide derivatives. For instance, Rublova et al. (2017) detailed the synthesis and crystal structure of two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, offering insights into their molecular-electronic structure through X-ray diffraction and ab initio quantum-chemical calculations (Rublova et al., 2017). Similarly, Aziz‐ur‐Rehman et al. (2014) synthesized N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, elucidating their structures through spectral data and evaluating their biological potential (Aziz‐ur‐Rehman et al., 2014).
Biological Screening and Potential Applications
Research has also been directed towards evaluating the biological activities of benzenesulfonamide derivatives. For example, the study by Khashi et al. (2014) explored the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety, demonstrating their potential as catalysts in organic synthesis (Khashi et al., 2014). Furthermore, Sławiński et al. (2012) synthesized novel benzenesulfonamide derivatives with potential anticancer activity, highlighting their promising in vitro antitumor activity against a panel of human tumor cell lines (Sławiński et al., 2012).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of benzenesulfonamide derivatives have been studied, indicating their potential applications in photodynamic therapy and photocatalytic processes. Öncül et al. (2022) investigated the spectroscopic and photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, suggesting its potential as a photosensitizer in photodynamic therapy due to favorable fluorescence and singlet oxygen production (Öncül et al., 2022).
Antioxidant and Enzyme Inhibition Activity
Benzenesulfonamide derivatives have also shown antioxidant properties and enzyme inhibition activity, which could be leveraged in therapeutic applications. Lolak et al. (2020) synthesized a series of benzenesulfonamides incorporating 1,3,5-triazine moieties and investigated their antioxidant and enzyme inhibitory profiles against acetylcholinesterase, butyrylcholinesterase, and tyrosinase, indicating their potential in treating diseases associated with oxidative stress and enzyme dysregulation (Lolak et al., 2020).
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(3,5-dimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O3S/c1-12-7-13(2)9-15(8-12)26-30(27,28)17-5-3-16(4-6-17)29-19-18(21)10-14(11-25-19)20(22,23)24/h3-11,26H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHPHIYYNOTTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(3,5-dimethylphenyl)benzenesulfonamide |
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